molecular formula C16H11BrClN5O3 B213604 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide

3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide

货号 B213604
分子量: 436.6 g/mol
InChI 键: AUZXBCOZWUURDM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in 1999 by Bayer AG and has since been the subject of numerous scientific studies.

作用机制

3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide 43-9006 works by inhibiting the activity of several key proteins involved in cancer cell growth and proliferation. Its primary target is RAF kinase, which plays a critical role in the MAPK signaling pathway. By inhibiting RAF kinase, 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide 43-9006 disrupts the signaling pathway and prevents cancer cells from proliferating. Additionally, 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide 43-9006 also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis and tumor growth.
Biochemical and Physiological Effects:
3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide 43-9006 has been shown to have a variety of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide 43-9006 has been shown to inhibit angiogenesis and reduce tumor vascularity. This compound has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer activity.

实验室实验的优点和局限性

One advantage of 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide 43-9006 is its multi-targeted kinase inhibition, which makes it a potentially effective treatment for a variety of cancer types. Additionally, this compound has been extensively studied in preclinical models, which provides a wealth of data on its efficacy and safety. However, one limitation of 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide 43-9006 is its potential toxicity, which may limit its clinical use.

未来方向

There are several potential future directions for research on 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide 43-9006. One area of interest is the development of combination therapies that include 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide 43-9006, as this compound has been shown to enhance the efficacy of other cancer treatments. Additionally, further research is needed to determine the optimal dosing and administration of 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide 43-9006, as well as its potential use in combination with other targeted therapies. Finally, there is ongoing research into the development of new kinase inhibitors that may be more effective and less toxic than 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide 43-9006.

合成方法

The synthesis of 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide 43-9006 involves a multi-step process that begins with the reaction of 2-chloro-3-nitropyridine with benzyl bromide to form 2-benzyl-3-nitropyridine. This intermediate is then reacted with 4-bromo-3-chloropyrazole in the presence of a base to form the pyrazolyl intermediate. Finally, this intermediate is reacted with 4-aminobenzonitrile to form the final product, 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide 43-9006.

科学研究应用

3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide 43-9006 has been extensively studied for its potential use in cancer treatment. It is a multi-targeted kinase inhibitor that has been shown to inhibit the activity of several key proteins involved in cancer cell growth and proliferation, including RAF kinase, VEGFR, and PDGFR. This compound has been shown to be effective in preclinical studies against a variety of cancer types, including melanoma, renal cell carcinoma, and hepatocellular carcinoma.

属性

产品名称

3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide

分子式

C16H11BrClN5O3

分子量

436.6 g/mol

IUPAC 名称

3-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-(2-chloropyridin-3-yl)benzamide

InChI

InChI=1S/C16H11BrClN5O3/c17-12-9-22(21-15(12)23(25)26)8-10-3-1-4-11(7-10)16(24)20-13-5-2-6-19-14(13)18/h1-7,9H,8H2,(H,20,24)

InChI 键

AUZXBCOZWUURDM-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)CN2C=C(C(=N2)[N+](=O)[O-])Br)C(=O)NC3=C(N=CC=C3)Cl

规范 SMILES

C1=CC(=CC(=C1)C(=O)NC2=C(N=CC=C2)Cl)CN3C=C(C(=N3)[N+](=O)[O-])Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。